molecular formula C16H16F2N4O2S2 B2535912 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 1421451-13-9

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2535912
CAS No.: 1421451-13-9
M. Wt: 398.45
InChI Key: MUXNXAJIPMBIDI-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a sophisticated synthetic compound designed for research applications, integrating multiple bioactive heterocyclic systems. Its structure features a thiazole core, a five-membered ring containing nitrogen and sulfur atoms known for its wide spectrum of biological activities and presence in various therapeutic agents . This core is functionalized with a 3,5-dimethyl-1H-pyrazol-1-yl moiety at the 2-position; the pyrazole ring is a privileged structure in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer properties in research settings . The thiazole's 4-position is extended via an ethyl linker to a 2,6-difluorobenzenesulfonamide group. The sulfonamide functional group is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases, and the difluoro-substituted benzene ring can enhance metabolic stability and binding affinity in drug discovery efforts . The integration of these components suggests potential research value in areas such as enzyme inhibition and cellular signaling pathway modulation . The compound's structural features, including the electron-rich thiazole and pyrazole rings and the sulfonamide group, may facilitate interactions with various biological targets. Researchers can leverage this complex molecule as a key chemical scaffold or pharmacological probe in developing novel therapeutic candidates, studying protein-ligand interactions, or exploring new chemical spaces in medicinal chemistry and life science research. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2S2/c1-10-8-11(2)22(21-10)16-20-12(9-25-16)6-7-19-26(23,24)15-13(17)4-3-5-14(15)18/h3-5,8-9,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXNXAJIPMBIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Structural Variations

The target compound’s pyrazole-thiazole-ethyl-sulfonamide architecture distinguishes it from analogs in the literature. Key comparisons include:

Compound Name / ID Core Structure Substituents/Functional Groups Key Differences
Target Compound Thiazole + pyrazole + ethyl linker 2,6-difluorobenzenesulfonamide, 3,5-dimethylpyrazole Unique pyrazole-thiazole hybrid core
: Compound 12a Thiazole + pyrimidine 2-(tert-butyl), chloropyrimidine, 2,6-difluorobenzenesulfonamide Pyrimidine replaces pyrazole; tert-butyl increases steric bulk
: Compounds 7–9 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Triazole core vs. thiazole; C=S group absent in target
2.2. Functional Group Analysis
  • Fluorine atoms likely enhance membrane permeability and resistance to oxidative metabolism .
  • Heterocyclic Moieties :
    • The 3,5-dimethylpyrazole in the target compound may engage in hydrogen bonding or π-π stacking, contrasting with tert-butyl () or triazole () groups, which prioritize steric bulk or tautomerization, respectively .
    • ’s C=S stretching (1243–1258 cm⁻¹) in triazoles is absent in the target compound, reflecting differences in electronic properties .

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